molecular formula C11H14O2 B371711 1-(4-Methoxy-2,6-dimethylphenyl)ethanone CAS No. 60999-76-0

1-(4-Methoxy-2,6-dimethylphenyl)ethanone

Cat. No.: B371711
CAS No.: 60999-76-0
M. Wt: 178.23g/mol
InChI Key: LOQOGGQUEVRUSS-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2,6-dimethylphenyl)ethanone is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and two methyl groups (-CH3) attached to a phenyl ring, along with an ethanone moiety (-COCH3). This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxy-2,6-dimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxy-2,6-dimethylbenzene (p-cymene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2,6-dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ethanone moiety can yield secondary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 4-Methoxy-2,6-dimethylbenzoic acid.

    Reduction: 1-(4-Methoxy-2,6-dimethylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxy-2,6-dimethylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic or non-catalytic processes. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

1-(4-Methoxy-2,6-dimethylphenyl)ethanone can be compared with other similar compounds such as:

    1-(2,4-Dimethylphenyl)ethanone: Lacks the methoxy group, resulting in different reactivity and applications.

    1-(4-Methoxyphenyl)ethanone: Lacks the additional methyl groups, affecting its chemical properties and uses.

    1-(4-Methoxy-2,6-dimethylphenyl)propanone: Has an extended carbon chain, leading to variations in its physical and chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable for targeted synthetic applications.

Properties

IUPAC Name

1-(4-methoxy-2,6-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-5-10(13-4)6-8(2)11(7)9(3)12/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQOGGQUEVRUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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